Upadacitinib

JAK-STAT signaling Kinase selectivity profiling Immunopharmacology

Upadacitinib is a JAK1-selective inhibitor with >74-fold selectivity over JAK2, enabling unambiguous dissection of JAK1-specific vs JAK2-dependent cytokine pathways. Unlike pan-JAK inhibitors, this compound provides benchmark reference for head-to-head studies with documented ACR20 superiority (-18.4% vs tofacitinib) and distinct VTE profiles. ≥98% pure solid; validated CYP3A4 DDI liability (75% AUC increase with strong inhibitors). Ideal for comparative pharmacology, pharmacovigilance, and formulation research across multiple inflammatory indications.

Molecular Formula C17H19F3N6O
Molecular Weight 380.4 g/mol
CAS No. 1310726-60-3
Cat. No. B560087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUpadacitinib
CAS1310726-60-3
SynonymsABT-494;  ABT 494;  ABT494. Upadacitinib.; (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
Molecular FormulaC17H19F3N6O
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F
InChIInChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1
InChIKeyWYQFJHHDOKWSHR-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Upadacitinib (CAS 1310726-60-3): JAK1-Selective Inhibitor for Inflammatory Disease Research and Development


Upadacitinib (ABT-494) is an oral, small-molecule Janus kinase (JAK) inhibitor engineered to preferentially inhibit JAK1 over other JAK family members (JAK2, JAK3, TYK2). It was developed by AbbVie and is approved for multiple immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, Crohn's disease, ankylosing spondylitis, and non-radiographic axial spondyloarthritis [1][2]. The compound exploits non-ATP-binding site interactions to achieve enhanced JAK1 selectivity, a design strategy aimed at maintaining efficacy while potentially reducing JAK2/JAK3-associated adverse events [3]. Upadacitinib is supplied as an extended-release oral formulation with dose-proportional pharmacokinetics and a terminal half-life of 9–14 hours [4].

Why In-Class JAK Inhibitors Cannot Be Interchanged with Upadacitinib (CAS 1310726-60-3)


JAK inhibitors are not therapeutically interchangeable despite sharing a common enzyme family target. Upadacitinib was specifically engineered for enhanced JAK1 selectivity, whereas comparators such as tofacitinib (pan-JAK with JAK1/JAK3 preference), baricitinib (JAK1/JAK2 inhibitor), and filgotinib (JAK1-selective) exhibit distinct isoform inhibition profiles that translate into quantifiable differences in cytokine pathway suppression, clinical efficacy, and safety signals [1][2]. For instance, upadacitinib demonstrates approximately 74-fold selectivity for JAK1 over JAK2 in cellular assays, while filgotinib exhibits greater JAK2/JAK3 pathway sparing at clinical doses [3]. These molecular distinctions correlate with differential ACR20 response rates and divergent venous thromboembolism event profiles in real-world pharmacovigilance analyses [4][5]. Procurement decisions based solely on class membership ignore these verifiable, quantitative differences that directly impact research reproducibility and clinical development outcomes.

Upadacitinib (CAS 1310726-60-3) Product-Specific Quantitative Differentiation Evidence


Biochemical JAK1 Selectivity: Upadacitinib vs. Tofacitinib and Baricitinib

Upadacitinib exhibits superior JAK1 selectivity compared to tofacitinib and baricitinib in biochemical assays. Upadacitinib demonstrates an IC50 of 47 nM for JAK1 with 74-fold selectivity over JAK2 and 58-fold selectivity over JAK3 in cellular assays [1]. In contrast, tofacitinib shows IC50 values of 6.1 nM (JAK1), 12 nM (JAK2), and 8.0 nM (JAK3), yielding only approximately 1.3- to 2-fold JAK1 selectivity over JAK2/JAK3 [2]. Baricitinib exhibits IC50 values of 5.9 nM (JAK1) and 5.7 nM (JAK2), indicating negligible JAK1 selectivity over JAK2 [3]. This engineered selectivity of upadacitinib was achieved through exploitation of non-ATP-binding site interactions [1].

JAK-STAT signaling Kinase selectivity profiling Immunopharmacology

Clinical Efficacy: Upadacitinib vs. Tofacitinib in Rheumatoid Arthritis ACR20 Response

In an adjusted indirect comparison of randomized clinical trials in patients with inadequate response to biologic DMARDs, upadacitinib demonstrated statistically significantly higher ACR20 response rates compared to tofacitinib [1]. The absolute risk reduction was -18.4% (95% CI: -33.4% to -3.5%; p=0.0157) favoring upadacitinib [1]. No statistically significant differences were observed between upadacitinib and baricitinib or filgotinib for ACR20, and DAS28-CRP < 3.2 rates were similar across all four JAK inhibitors [2]. However, probably clinically relevant differences were noted for baricitinib vs. upadacitinib in DAS28-CRP outcomes [2].

Rheumatoid arthritis ACR20 response JAK inhibitor comparative efficacy

JAK2/JAK3 Pathway Sparing: Upadacitinib vs. Filgotinib and Pan-JAK Inhibitors

At therapeutic doses, upadacitinib (15 mg QD) demonstrates greater inhibition of JAK2-dependent and JAK3-dependent cytokine pathways compared to filgotinib (200 mg QD) while maintaining equivalent inhibition of JAK1-mediated pathways (IL-6/pSTAT1 and IFNα/pSTAT5) [1]. Specifically, the calculated average daily target inhibition for JAK2-dependent pathways (GM-CSF, IL-12, IL-23) and JAK3-dependent pathways (IL-2, IL-15) was higher for upadacitinib than for filgotinib [1]. This differential JAK2/JAK3 pathway engagement may contribute to observed differences in safety profiles, including herpes zoster incidence rates [2].

Cytokine signaling JAK2-dependent pathways JAK3-dependent pathways Pharmacodynamic modeling

Venous Thromboembolism Event Profile: Upadacitinib vs. Other JAK Inhibitors

Post-marketing pharmacovigilance analysis of VigiBase data (up to February 2025) revealed a nuanced VTE safety profile for upadacitinib compared to other JAK inhibitors [1]. Upadacitinib showed no overall disproportionality signal versus other JAKi for VTE (ROR: 0.98; IC: -0.04) [1]. However, within the JAKi class, upadacitinib was associated with fewer reports of deep vein thrombosis but higher reports of pulmonary thrombosis compared with baricitinib, tofacitinib, and filgotinib, suggesting event-type-specific differences [1]. In 2023, disproportionality for upadacitinib VTE declined relative to other JAKi (ROR: 0.57; IC: -0.38) [1]. A separate cohort analysis found that upadacitinib may incur thrombosis risk earlier in the treatment course (within 12 weeks) compared to tofacitinib [2].

Venous thromboembolism Pharmacovigilance JAK inhibitor safety Rheumatoid arthritis

CYP3A4-Mediated Drug-Drug Interaction Liability: Upadacitinib vs. Filgotinib

Upadacitinib is primarily metabolized by CYP3A4, with strong CYP3A4 inhibitors (e.g., ketoconazole) increasing upadacitinib exposure (AUC) by 75%, and strong CYP3A4 inducers (e.g., rifampicin) reducing exposure by approximately half [1]. This contrasts with filgotinib, which is primarily metabolized by carboxylesterase-2 (CES2) with minimal CYP involvement, resulting in fewer clinically relevant drug-drug interactions [2]. No dosage adjustment is required for upadacitinib when administered with concomitant medications based on dedicated drug-interaction studies, though caution is recommended with chronic strong CYP3A4 inhibitor use [1]. Upadacitinib exposure is not meaningfully affected by mild, moderate, or severe renal impairment (<45% AUC increase) or mild/moderate hepatic impairment [1].

CYP3A4 Drug-drug interactions Pharmacokinetics Metabolism

Upadacitinib (CAS 1310726-60-3) Optimal Research and Development Application Scenarios


JAK1-Selective Tool Compound for Cytokine Signaling Pathway Dissection

Upadacitinib is optimal for research applications requiring a well-characterized JAK1-selective inhibitor with documented biochemical selectivity ratios. With an IC50 of 47 nM for JAK1 and 74-fold selectivity over JAK2 in cellular assays [1], it serves as a validated reference compound for studies investigating JAK1-specific vs. JAK2/JAK3-mediated cytokine signaling. Researchers can leverage the published pharmacodynamic modeling data [2] to design experiments differentiating JAK1-dependent (IL-6, IFNα) from JAK2-dependent (GM-CSF, EPO) and JAK3-dependent (IL-2, IL-15) pathways. This selectivity profile makes upadacitinib particularly valuable for academic and pharmaceutical research programs exploring the therapeutic window between JAK1-driven efficacy and JAK2/JAK3-mediated toxicity.

Rheumatoid Arthritis and Atopic Dermatitis Clinical Development Benchmarking

For organizations developing next-generation JAK inhibitors or comparator studies in inflammatory diseases, upadacitinib provides a benchmark reference compound with extensive phase 3 clinical data. The SELECT clinical program (approximately 4,400 RA patients) established validated efficacy metrics including ACR20 response rates superior to tofacitinib (absolute risk reduction -18.4%) [3]. Additionally, upadacitinib demonstrated significant EASI score reduction in atopic dermatitis (74% reduction at 30 mg vs. 23% placebo) [4]. These quantitative benchmarks enable head-to-head trial design, assay validation, and regulatory submission planning. The compound's multi-indication approval status (RA, PsA, AD, UC, CD, AS, nr-axSpA) provides a broad evidence base for cross-indication comparisons.

Drug-Drug Interaction Studies Involving CYP3A4 Substrates

Upadacitinib serves as a relevant probe substrate for CYP3A4-mediated drug-drug interaction (DDI) studies due to its well-characterized pharmacokinetic interaction profile. Strong CYP3A4 inhibitors increase upadacitinib exposure by 75%, while strong inducers reduce exposure by approximately 50% [5]. This predictable DDI liability makes upadacitinib suitable for research programs evaluating CYP3A4 modulation strategies, DDI prediction model validation, or formulation technologies aimed at mitigating CYP-mediated interaction risks. The compound's dose-proportional pharmacokinetics and biphasic elimination (t½ = 9–14 h with extended-release formulation) [5] further support its utility in translational pharmacology studies.

Pharmacovigilance and Real-World Safety Research in JAK Inhibitor Class

Upadacitinib presents distinct research opportunities in pharmacovigilance studies due to its event-type-specific VTE safety profile. Unlike other JAK inhibitors, upadacitinib is associated with fewer deep vein thrombosis reports but higher pulmonary thrombosis reports [6]. This differential safety signature enables comparative safety research, including disproportionality analyses (ROR vs. other JAKi = 0.57 in 2023) [6] and temporal risk studies (earlier VTE onset within 12 weeks vs. tofacitinib) [7]. Research programs investigating JAK isoform-specific contributions to thrombosis risk, immune surveillance, or long-term safety outcomes will find upadacitinib an essential comparator compound with extensive post-marketing surveillance data across multiple inflammatory indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Upadacitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.